molecular formula C14H10N2O B2767448 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 214958-30-2

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B2767448
CAS No.: 214958-30-2
M. Wt: 222.247
InChI Key: JYUHCJZXAIVQBD-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde is a versatile chemical building block in medicinal and organic chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, present in various commercial pharmaceuticals and bioactive compounds with a broad range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities . This specific carbaldehyde derivative is of particular value as a synthetic intermediate. The aldehyde functional group at the 6-position offers a reactive handle for further structural elaboration via condensation or cross-coupling reactions, enabling the synthesis of more complex molecular architectures . For instance, such aldehydes can be used to create aroyl derivatives or serve as precursors in palladium-catalyzed cross-couplings to develop novel hybrid molecules for biological evaluation . Researchers can leverage this compound to generate targeted libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening and structure-activity relationship (SAR) studies, particularly in the search for new antibacterial agents that act as DNA gyrase inhibitors . For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-11-6-7-14-15-13(9-16(14)8-11)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUHCJZXAIVQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with a formylating agent. One common method includes suspending 2-phenylimidazo[1,2-a]pyridine in chloroform, followed by the addition of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures (0–5°C). The mixture is then refluxed for several hours, neutralized with sodium carbonate, and purified to obtain the desired product .

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-Phenylimidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Ligands for Receptors
Compounds containing the imidazo[1,2-a]pyridine moiety have been identified as potent and selective ligands for peripheral benzodiazepine receptors. Research indicated that structural variations can significantly influence binding affinity and electrophysiological properties, making these compounds valuable in developing new therapeutic agents for neurological disorders .

Material Science

Sensing Applications
The engineering of imidazo[1,2-a]pyridine into dual-state emissive luminogens has opened avenues for environmental sensing applications. For example, 2-Phenylimidazo[1,2-a]pyridine derivatives have shown promise in detecting hydrazine with high sensitivity (detection limit of 0.013 mM) . These luminogens can be utilized in live-cell imaging due to their robust emission patterns.

Adsorbents for Heavy Metals
In environmental applications, mesoporous silica modified with 2-Phenylimidazo[1,2-a]pyridine has been developed as an efficient adsorbent for removing Cu(II) ions from aqueous solutions. This modification enhances the material's selectivity and capacity for heavy metal ion adsorption .

Case Studies

Case Study 1: Anticancer Activity
A series of derivatives were synthesized and tested against human cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly increased cytotoxicity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Environmental Sensing
The development of dual-state emissive luminogens utilizing 2-Phenylimidazo[1,2-a]pyridine was evaluated for hydrazine detection. The study revealed that these compounds could effectively differentiate between hydrazine and other organic solvents, showcasing their potential use in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with various molecular targets. For instance, it can act as a corrosion inhibitor by adsorbing onto metal surfaces, forming a protective film that prevents corrosion. This adsorption is typically through chemisorption, following the Langmuir adsorption isotherm .

Comparison with Similar Compounds

Key Structural Features:

  • Crystal Structure : Single-crystal X-ray analysis reveals a dihedral angle of 28.61° between the imidazo[1,2-a]pyridine and phenyl rings, indicating moderate planarity disruption. Intermolecular interactions include weak C–H···O/N hydrogen bonds and π-π stacking (centroid distance: 3.7187 Å), forming ribbon-like chains .
  • Synthesis : The compound is synthesized via Suzuki-Miyaura coupling or directed C–H activation strategies, as demonstrated in the preparation of intermediates like 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (12a) .

The following analysis compares 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Position and Functional Group Variations

Table 1: Key Derivatives and Their Properties
Compound Name Substituents Key Properties Reference
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde 2-Ph, 6-CHO Mp: Not reported; Crystalline structure with π-π stacking
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Ph, 3-COOH Purity: 95%; Used in kinase inhibitor synthesis
2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid 2-Ph, 7-COOH Purity: 95%; Structural analog for solubility studies
6-Methoxy-2-phenylimidazo[1,2-a]pyridine 2-Ph, 6-OCH₃ Alters metabolic stability; Used in proteasome inhibitor optimization
6-Chloroimidazo[1,2-a]pyridine 6-Cl Empirical formula: C₇H₅ClN₂; Intermediate for cross-coupling reactions

Key Observations :

  • Electrophilic Reactivity : The 6-carbaldehyde group enhances electrophilicity, enabling nucleophilic additions (e.g., aminations) compared to electron-withdrawing groups like -COOH or -Cl .
  • Solubility : Carboxylic acid derivatives (e.g., 3- or 7-COOH) exhibit higher aqueous solubility than the aldehyde, which is more lipophilic .

Key Findings :

  • Scaffold Optimization: Fluorination of the phenyl ring (e.g., 2-fluorophenyl) or substitution with morpholino at the 6-position improves metabolic stability and potency .
  • Carbaldehyde Utility : The aldehyde group serves as a versatile handle for synthesizing Schiff bases or hydrazones, though unmodified aldehydes may exhibit lower bioavailability due to reactivity .

Biological Activity

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with formylating agents under controlled conditions, yielding the carbaldehyde derivative .

Biological Activity Overview

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde exhibits a range of biological activities, primarily as a ligand for various receptors and enzymes. Its activity can be summarized as follows:

  • Peripheral Benzodiazepine Receptor (PBR) Interaction : The compound has been shown to bind selectively to PBR, influencing neurosteroid synthesis and potentially impacting neuropsychiatric conditions .
  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer progression, suggesting potential applications in oncology .
  • Antimicrobial Properties : Certain studies have reported antimicrobial effects against various bacterial strains, indicating its potential as an antibacterial agent .

The biological activity of 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde can be attributed to several mechanisms:

  • Receptor Modulation : The compound's interaction with PBR modulates the synthesis of neuroactive steroids like pregnenolone and progesterone, which are crucial for neuroprotection and mood regulation .
  • Kinase Inhibition : By inhibiting specific kinases, the compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells .
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
PBR BindingHigh affinity and selectivity
Anticancer ActivityInhibition of cancer cell proliferation
Antimicrobial ActivityInhibition of Proteus and Klebsiella

Case Study: Neurosteroid Synthesis

A study evaluated the effects of 2-Phenylimidazo[1,2-a]pyridine derivatives on GABA(A) receptors in Xenopus oocytes. The results demonstrated that specific ligands derived from this compound stimulated neurosteroid production significantly more than controls, highlighting its potential therapeutic role in treating anxiety and depression .

Case Study: Anticancer Potential

In vitro assays showed that certain derivatives exhibited potent inhibitory effects on tumor cell lines, suggesting that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance anticancer activity. Structure-activity relationship (SAR) studies revealed that lipophilic substitutions at position 8 were particularly beneficial for binding affinity to target kinases .

Q & A

Q. How do solvent polarity and reaction time influence byproduct formation during synthesis?

  • Polar aprotic solvents (DMF, DMSO) accelerate aldehyde oxidation but may promote dimerization. Design of Experiments (DoE) methodologies optimize variables (e.g., time, solvent) to minimize impurities like aldol adducts .

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